Ethyl 3,5-dioxohexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dioxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-12-8(11)5-7(10)4-6(2)9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOOGSMECVGPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,5 Dioxohexanoate and Its Analogs
Classical Chemical Synthesis Routes
Metal-Catalyzed Approaches to Dioxohexanoates
The synthesis of β,δ-dioxoesters, including ethyl 3,5-dioxohexanoate and its analogs, can be achieved through various metal-catalyzed reactions. These methods offer alternatives to traditional condensation reactions and often provide improved yields and selectivities. Key transition metals employed in these syntheses include palladium, copper, and rhodium, each offering unique catalytic pathways for the formation of the 1,3-dicarbonyl moiety, which is structurally analogous to the 3,5-dioxo functionality in the target compound.
Palladium-Catalyzed Syntheses:
Palladium catalysts are versatile tools in organic synthesis, enabling the formation of carbon-carbon bonds under various conditions. In the context of diketone synthesis, palladium-catalyzed reactions often involve the coupling of enolates with acylating agents or the carbonylation of appropriate precursors. For instance, a direct route to 1,3-diketones involves the palladium-catalyzed carbonylative coupling of aryl halides with acetylacetone nih.gov. While this method focuses on aryl diketones, the principle of carbonylative coupling can be adapted for the synthesis of aliphatic diketones.
Another significant advancement is the palladium-catalyzed intramolecular diarylation of acyclic 1,3-diketones to form sterically congested all-carbon quaternary centers nih.govbohrium.comacs.orgacs.org. This cascade reaction with aryl bromides has been a key step in the total synthesis of complex natural products like (±)-spiroaxillarone A nih.govbohrium.comacs.orgacs.org. Furthermore, palladium enolates, generated from the decarboxylation of allyl β-keto esters, can undergo various transformations, including reductive elimination to form α-allyl ketones, which are structurally related to dioxohexanoates nih.gov.
Copper-Catalyzed Approaches:
Copper-catalyzed reactions represent a cost-effective and practical alternative for the synthesis of dicarbonyl compounds. Copper catalysts can facilitate the cleavage of C-C(O)C bonds in monoalkylated β-diketones to produce α,β-unsaturated ketones scirp.org. Additionally, copper(I) complexes can catalyze transfer aldol-type reactions of β-hydroxy ketones with aldehydes to furnish (E)-α,β-unsaturated ketones with high chemo- and stereoselectivity rsc.org. These methods, while not directly yielding dioxohexanoates, provide valuable insights into the manipulation of dicarbonyl compounds using copper catalysis. The synthesis of α-ketoamides from 1,3-diketo compounds using copper catalysis has also been reported, highlighting the utility of copper in activating dicarbonyl systems for further functionalization chemrxiv.org.
Rhodium-Catalyzed Methods:
Rhodium catalysts have also been employed in the synthesis of cyclic ketones, which can be precursors or analogs to dioxohexanoates. For example, rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones leads to the efficient formation of α-aryl cyclopentanones organic-chemistry.org. This transformation provides a streamlined approach to constructing complex molecular frameworks. Moreover, rhodium catalysts can facilitate novel [4+2] annulation reactions between 4-alkynals and alkynes to produce functionalized cyclohexenones, demonstrating the potential of rhodium catalysis in building complex cyclic systems that could be further elaborated to dioxohexanoates nih.govresearchgate.net.
Table 1: Comparison of Metal-Catalyzed Approaches to Diketone Synthesis
| Catalyst | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium | Carbonylative Coupling | Aryl halides, Acetylacetone | Direct route to 1,3-diketones nih.gov. |
| Intramolecular Diarylation | Acyclic 1,3-diketones, Aryl bromides | Forms sterically congested all-carbon quaternary centers nih.govbohrium.comacs.orgacs.org. | |
| Decarboxylative Allylation | Allyl β-keto esters | Generates palladium enolates for further transformations nih.gov. | |
| Copper | C-C(O)C Bond Cleavage | Monoalkylated β-diketones | Synthesis of α,β-unsaturated ketones scirp.org. |
| Transfer Aldol Reaction | β-hydroxy ketones, Aldehydes | Chemo- and stereoselective synthesis of (E)-enones rsc.org. | |
| Rhodium | Intramolecular C-H Insertion | α-aryl-α-diazo ketones | Efficient synthesis of α-aryl cyclopentanones organic-chemistry.org. |
| [4+2] Annulation | 4-alkynals, Alkynes | Novel approach to functionalized cyclohexenones nih.govresearchgate.net. |
Dianion Acylation Strategies for β,δ-Diketones
The synthesis of β,δ-diketones, such as this compound, can be effectively achieved through the acylation of dianions derived from β-keto esters. This strategy offers a powerful method for carbon-carbon bond formation at the γ-position of a β-keto ester, leading directly to the desired 1,3,5-tricarbonyl skeleton.
The classical approach to the acetoacetic ester synthesis involves the deprotonation of the α-carbon, situated between the two carbonyl groups. However, ethyl acetoacetate is diprotic, meaning it possesses two acidic protons. The second, less acidic proton is on the terminal methyl group. By employing a strong base, it is possible to generate a dianion. Specifically, the reaction of ethyl acetoacetate with sodium hydride (NaH) followed by n-butyllithium (BuLi) results in the formation of a dianion where both the α- and γ-carbons are deprotonated.
This dianion serves as a potent nucleophile. When reacted with an electrophile, such as an acylating agent, the subsequent reaction occurs preferentially at the more reactive terminal carbon (γ-position). This regioselectivity is a key feature of this synthetic route.
A general scheme for the dianion acylation is as follows:
Dianion Formation: Ethyl acetoacetate is treated with two equivalents of a strong base. A common combination is sodium hydride to remove the more acidic α-proton, followed by a stronger organolithium reagent like n-butyllithium to remove the γ-proton.
Acylation: The resulting dianion is then reacted with an acylating agent, such as an ester or an acid chloride. The acylation takes place at the γ-carbanion.
Workup: An acidic workup protonates the α-position, yielding the β,δ-diketo ester.
This method provides a direct and efficient route to a wide range of β,δ-diketo esters, which can be valuable intermediates for further chemical transformations. The choice of the acylating agent allows for the introduction of various substituents at the δ-position of the resulting diketone.
Table 2: Key Reagents in Dianion Acylation of Ethyl Acetoacetate
| Reagent | Role | Purpose |
|---|---|---|
| Ethyl Acetoacetate | Starting Material | Provides the carbon backbone for the target molecule. |
| Sodium Hydride (NaH) | Base (1st equivalent) | Deprotonates the α-carbon to form the monoanion. |
| n-Butyllithium (n-BuLi) | Base (2nd equivalent) | Deprotonates the γ-carbon to form the dianion. |
| Acylating Agent (e.g., Ester, Acid Chloride) | Electrophile | Reacts with the γ-carbanion to form the new C-C bond. |
| Aqueous Acid (e.g., HCl) | Quenching Agent | Protonates the enolate during workup to yield the final product. |
Meldrum's Acid-Based Syntheses of Dioxohexanoate Esters
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, often used as a potent C-H acid for the construction of various organic molecules, including β-keto esters and their derivatives. Its high acidity (pKa = 4.97) makes it an excellent substrate for acylation and subsequent transformations to produce dioxohexanoate esters.
A common strategy for synthesizing 3,5-dioxo hexanoate esters using Meldrum's acid involves a two-step process. This method provides a simplified and efficient route that avoids the use of metal-containing bases like lithium or magnesium, which are often required in other multi-step procedures google.com.
The general synthetic sequence is as follows:
Acylation of Meldrum's Acid: Meldrum's acid is first acylated with an appropriate acylating agent. For the synthesis of a 6-substituted-3,5-dioxohexanoate, an acyl chloride containing the desired substituent at the 2-position (which will become the 6-position of the final product) is used. For example, to synthesize tert-butyl 6-chloro-3,5-dioxohexanoate, Meldrum's acid is reacted with a chloro-substituted acyl chloride nih.govgoogle.com. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the liberated acid.
Alcoholysis of the Acyl Meldrum's Acid Derivative: The resulting acylated Meldrum's acid derivative is then subjected to alcoholysis by refluxing with the desired alcohol. For the synthesis of this compound, the intermediate would be refluxed in ethanol (B145695). This step leads to the opening of the dioxane ring and subsequent decarboxylation to afford the target β,δ-dioxo ester. The reactive nature of the cyclic-diester in the Meldrum's acid derivative allows for good reactivity with a range of alcohols.
This approach has been utilized in the preparation of important pharmaceutical intermediates, such as tert-butyl (4R,6S)-(6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (BHA), which is a precursor for the synthesis of Rosuvastatin and Atorvastatin nih.govgoogle.com. The synthesis of BHA involves a 3,5-dioxo hexanoate ester intermediate prepared via a Meldrum's acid derivative nih.govgoogle.com.
Table 3: Example of a Meldrum's Acid-Based Synthesis of a Dioxohexanoate Ester
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Acylation | Meldrum's acid, Chloroacetyl chloride | Pyridine, Dichloromethane | 5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
| 2. Alcoholysis | 5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, Ethanol | Reflux | Ethyl 6-chloro-3,5-dioxohexanoate |
The use of Meldrum's acid offers a practical and high-yielding pathway to various 3,5-dioxo hexanoate esters and their analogs, making it a valuable methodology in both academic and industrial settings.
Multi-Step Linear Synthesis from Heterocyclic Precursors
The synthesis of acyclic compounds, such as this compound, from heterocyclic precursors is a well-established strategy in organic chemistry. This approach often involves the ring-opening of a suitably functionalized heterocycle to unveil the desired linear carbon skeleton with the required functional groups. Isoxazoles are particularly useful heterocyclic precursors for the synthesis of 1,3-dicarbonyl compounds and, by extension, β,δ-diketones.
The core of this strategy lies in the reductive cleavage of the N-O bond within the isoxazole ring. This transformation unmasks a 1,3-dicarbonyl or a related functional group. For the synthesis of a 3,5-dioxoester, a 3,5-disubstituted isoxazole can be designed where the substituents, upon ring opening, will correspond to the desired functionalities of the target molecule.
A plausible multi-step linear synthesis of this compound from an isoxazole precursor could be envisioned as follows:
Synthesis of a 3,5-Disubstituted Isoxazole: The synthesis would begin with the construction of an appropriate isoxazole. For instance, a 3-methyl-5-(ethoxycarbonylmethyl)isoxazole could serve as a suitable precursor. This could be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an appropriate dipolarophile, or through the condensation of a β-diketone with hydroxylamine.
Reductive Ring Opening of the Isoxazole: The key step is the reductive cleavage of the N-O bond of the synthesized isoxazole. This is typically achieved through catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) or with other reducing agents like Raney nickel. The ring opening of 3-methyl-5-(ethoxycarbonylmethyl)isoxazole would be expected to yield an enamino-ester intermediate.
Hydrolysis of the Intermediate: The resulting enamino-ester from the ring cleavage is then hydrolyzed under acidic or basic conditions to convert the enamine functionality into a ketone, thus revealing the 3,5-dioxoester structure of this compound.
This synthetic route offers a degree of flexibility, as the substitution pattern on the final product can be controlled by the choice of substituents on the initial isoxazole ring. While this represents a multi-step approach, the reliability of isoxazole chemistry and the often mild conditions for ring opening make it an attractive strategy for the synthesis of complex acyclic structures.
Table 4: Plausible Reaction Scheme for the Synthesis of this compound from an Isoxazole Precursor
| Step | Transformation | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Isoxazole Formation | Hydroxylamine, β-keto ester derivative | 3-methyl-5-(ethoxycarbonylmethyl)isoxazole |
| 2 | Reductive Ring Opening | H₂, Pd/C or Raney Ni | Ethyl 3-amino-5-oxohex-3-enoate (enamino-ester) |
| 3 | Hydrolysis | Aqueous acid (e.g., HCl) | This compound |
Biocatalytic and Chemoenzymatic Synthesis
Enzyme-Catalyzed Preparations of Substituted Dioxohexanoate Derivatives
While specific enzyme-catalyzed preparations of this compound are not extensively documented in the provided search results, the principles of biocatalysis can be applied to the synthesis of its derivatives. Enzymes, such as lipases, esterases, and oxidoreductases, offer highly selective and environmentally benign alternatives to traditional chemical methods for the synthesis of complex organic molecules.
Potential Biocatalytic Approaches:
Enzymatic Acylation: Lipases are well-known for their ability to catalyze acylation reactions with high regioselectivity and enantioselectivity. One could envision a lipase-catalyzed acylation of a β-hydroxy-δ-keto ester. The subsequent oxidation of the hydroxyl group would yield the desired 3,5-dioxoester. This chemoenzymatic approach would combine the selectivity of the enzyme with a conventional chemical oxidation step.
Enzymatic Oxidation: Oxidoreductases, such as alcohol dehydrogenases (ADHs), can be used for the selective oxidation of secondary alcohols to ketones. A potential biocatalytic route to a chiral substituted 3,5-dioxohexanoate derivative could involve the enzymatic oxidation of a corresponding 3-hydroxy-5-oxo ester. The stereoselectivity of the ADH would allow for the preparation of enantiomerically enriched products.
Enzymatic Carbon-Carbon Bond Formation: Some enzymes, like aldolases, are capable of catalyzing the formation of carbon-carbon bonds. While not directly applicable to the synthesis of the hexanoate backbone in this specific case, engineered enzymes could potentially be developed to catalyze the condensation of smaller building blocks to form the 3,5-dioxoester skeleton.
Challenges and Opportunities:
A significant challenge in developing a biocatalytic synthesis for this compound is the potential for substrate and product inhibition of the enzymes, as well as the inherent reactivity of the dicarbonyl system which might lead to side reactions. However, the advantages of biocatalysis, including mild reaction conditions, high selectivity, and reduced environmental impact, make it a promising area for future research. The development of robust and efficient enzymatic systems for the synthesis of dioxohexanoate derivatives would be a valuable addition to the synthetic chemist's toolbox.
Table 5: Potential Enzyme Classes for the Synthesis of Dioxohexanoate Derivatives
| Enzyme Class | Potential Reaction | Substrate | Product |
|---|---|---|---|
| Lipases/Esterases | Regioselective Acylation | β-hydroxy-δ-keto ester | Acylated intermediate for subsequent oxidation |
| Alcohol Dehydrogenases (ADHs) | Enantioselective Oxidation | 3-hydroxy-5-oxo ester | Chiral 3,5-dioxoester |
| Aldolases (engineered) | C-C Bond Formation | Smaller carbonyl compounds | Dioxohexanoate backbone |
Application of Alcohol Dehydrogenases in Asymmetric Reduction
Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) adenine dinucleotide (NAD⁺) or its phosphate variant (NADP⁺) as a cofactor. frontiersin.orgtudelft.nl In the reverse reaction, they facilitate the asymmetric reduction of prochiral carbonyl compounds to chiral alcohols, making them highly valuable catalysts in organic synthesis. nih.govmdpi.com The stereochemical outcome of the reduction is determined by the enzyme's ability to selectively deliver a hydride ion from the cofactor NAD(P)H to either the re or si face of the carbonyl group. This inherent selectivity allows for the production of enantiomerically pure alcohols. frontiersin.org
The biocatalytic asymmetric reduction of β-ketoesters is a well-established method for generating enantiopure β-hydroxyesters. rsc.org ADHs from various microorganisms have been successfully employed for this purpose. For the more complex reduction of β,δ-diketo esters like this compound and its analogs, specific ADHs are required that exhibit both high regioselectivity (discriminating between the two carbonyl groups) and enantioselectivity.
Notably, ADHs from Lactobacillus species have proven effective for this transformation. Research has shown that alcohol dehydrogenase from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) can catalyze the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate, a key intermediate for statin synthesis. researchgate.net These enzymes selectively reduce the C5-keto group to the corresponding (5S)-hydroxy-3-oxo product with excellent enantiomeric excess. researchgate.net A mutated variant of LkADH was also developed that demonstrated higher efficiency in this bioreduction. researchgate.net
The table below summarizes the regio- and enantioselective reduction of various 6-substituted 3,5-dioxohexanoate analogs using alcohol dehydrogenase from Lactobacillus brevis (LbADH).
Table 1: LbADH-catalyzed Reduction of tert-butyl 6-substituted-3,5-dioxohexanoates
| Substrate | Product | Enantiomeric Excess (e.e.) |
|---|---|---|
| tert-butyl 6-bromo-3,5-dioxohexanoate | tert-butyl (S)-6-bromo-5-hydroxy-3-oxohexanoate | 91% |
| tert-butyl 6-hydroxy-3,5-dioxohexanoate | tert-butyl (S)-6-hydroxy-5-hydroxy-3-oxohexanoate | 98.4% |
| tert-butyl 6-chloro-3,5-dioxohexanoate | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | >99.5% |
Data sourced from reference researchgate.net.
Optimization of Biocatalytic Reaction Systems (e.g., Biphasic Systems, Fed-Batch Strategies)
Two main approaches are commonly used:
Enzyme-Coupled Regeneration: This method employs a second enzyme and a sacrificial substrate to regenerate the cofactor. For NADPH-dependent reductions, glucose dehydrogenase (GDH) is frequently used. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH, which can then be reused by the primary ADH. nih.govnih.gov This creates a closed-loop system for the cofactor.
Substrate-Coupled Regeneration: In this approach, a low-cost alcohol, such as isopropanol, is added to the reaction mixture in large excess. The same ADH that reduces the target ketoester also catalyzes the oxidation of the sacrificial alcohol (e.g., isopropanol to acetone), thereby regenerating the required NADPH from NADP⁺. nih.govnih.gov
Further optimization involves the choice between using isolated enzymes or whole-cell systems. While isolated enzymes prevent side reactions and simplify purification, whole-cell biocatalysts can offer the advantage of containing native cofactor regeneration systems, though they may lead to the formation of byproducts. rsc.orgnih.gov
Stereoselective Reduction Strategies for Chiral Intermediates
The reduction of molecules with multiple prochiral centers, such as the two carbonyl groups in this compound, presents a synthetic challenge that can be effectively addressed by biocatalysis. A successful strategy requires precise control over both regioselectivity (which ketone is reduced) and stereoselectivity (the chirality of the resulting alcohol). ADHs can provide this control, enabling the stereoselective introduction of one or two chiral centers in a single transformation. nih.gov
The reduction of β,δ-diketo esters is a prime example of such a strategy. The desired product is often a syn-dihydroxy ester, which is a crucial side-chain precursor for several statin drugs. nih.gov The enzymatic process can proceed stepwise, first reducing one keto group to a chiral hydroxy-keto intermediate, followed by the reduction of the second keto group. For instance, the reduction of ethyl diketoester can yield a mixture of ethyl 3-keto-5-hydroxy and 5-keto-3-hydroxy intermediates. nih.gov
The key to a successful synthetic strategy is the use of a highly selective enzyme. The reduction of tert-butyl 6-chloro-3,5-dioxohexanoate by LbADH is highly regioselective, converting the C5-ketone to furnish tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in high enantiopurity. researchgate.net This chiral hydroxy-ketoester is a valuable intermediate that can be subsequently converted to the final diol product. This enzymatic step efficiently establishes the critical C5 stereocenter required for the biological activity of the target drug.
Enantiocomplementary Biocatalysts in Dioxoester Reduction
The ability to produce either enantiomer of a chiral molecule is of paramount importance in pharmaceutical development, as different enantiomers can have vastly different biological activities. Enantiocomplementary biocatalysts are pairs of enzymes that catalyze the same reaction on a single prochiral substrate but produce opposite enantiomers of the product.
In the context of ADH-catalyzed reductions, stereoselectivity is often described by Prelog's rule. "Prelog" enzymes deliver the hydride to the re face of the carbonyl, typically yielding an (S)-alcohol, while "anti-Prelog" enzymes deliver it to the si face, resulting in an (R)-alcohol. While many known ADHs are (S)-specific, extensive screening and research have identified a growing number of (R)-specific enzymes. nih.gov
Notably, several novel bacterial alcohol dehydrogenases have been discovered that provide access to both enantiomers. It has been observed that (R)-specific ADHs are often found in strains of the genus Lactobacillus. nih.gov The availability of both (R)- and (S)-selective ADHs allows for a highly flexible synthetic strategy. By selecting the appropriate enzyme, chemists can selectively synthesize either the (S)- or (R)-hydroxy derivative from a 3,5-dioxoester substrate. This dual stereocontrol is a significant advantage of biocatalysis over traditional chemical methods.
Table 2: Conceptual Application of Enantiocomplementary ADHs on this compound
| Enzyme Type | Stereochemical Preference | Action on C5-Carbonyl of this compound | Product |
|---|---|---|---|
| Prelog ADH | Delivers hydride to re face | Asymmetric reduction | Ethyl (S)-5-hydroxy-3-oxohexanoate |
Advanced Reaction Chemistry and Mechanistic Investigations of Ethyl 3,5 Dioxohexanoate
Nucleophilic Addition and Substitution Reactions
The carbonyl groups at positions 3 and 5 of ethyl 3,5-dioxohexanoate are susceptible to nucleophilic attack. Reactions with primary amines, for instance, can lead to the formation of enaminones (β-amino-β,γ-unsaturated ketones). This transformation typically begins with the nucleophilic addition of the amine to one of the ketone carbonyls, followed by dehydration to form a Schiff base, which then tautomerizes to the more stable conjugated enaminone system.
Similarly, reactions with other nucleophiles such as hydrazines can initiate condensation reactions that pave the way for cyclization, as discussed in subsequent sections. The ester functionality can also undergo nucleophilic acyl substitution, for example, by reacting with strong nucleophiles or under conditions that favor transesterification or amidation, although the ketone groups are generally more reactive towards addition.
Electrophilic Functionalization and Alkylation Studies
The methylene (B1212753) group at the C-4 position, situated between two carbonyl groups, is particularly acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles.
Standard alkylation reactions can be performed by treating this compound with a base like sodium ethoxide to form the enolate, followed by the addition of an alkyl halide. This results in the formation of a C-C bond at the C-4 position. This reactivity is fundamental to building more complex carbon skeletons from this precursor.
While standard alkylation at the C-4 position is straightforward, achieving regioselectivity in more complex reactions, such as allylic alkylation, often requires the use of transition metal catalysts. Palladium and cobalt complexes are particularly effective in controlling the regioselectivity of such transformations.
Cobalt(I) complexes, for example, have been shown to catalyze the regioselective allylic alkylation of 1,3-dicarbonyl compounds with tertiary allylic carbonates. nih.gov These reactions proceed under mild conditions and exhibit excellent selectivity for the branched product, which is the kinetic regioisomer. nih.gov This methodology is significant as it allows for the alkylation of tertiary allyl carbonates even in the presence of secondary ones. nih.gov
Palladium-catalyzed allylation reactions are also well-established for controlling regioselectivity. Depending on the ligands, solvents, and other reaction conditions, palladium catalysts can selectively direct the nucleophilic attack of the enolate to either the more substituted (branched) or less substituted (linear) position of the allyl group.
Table 1: Regioselective Allylic Alkylation of 1,3-Dicarbonyl Compounds
| Catalyst System | Nucleophile | Electrophile | Major Product | Key Finding |
|---|---|---|---|---|
| Cobalt(I) complex, e.g., [(dppp)Co(PPh₃)Cl] | β-ketoester | Tertiary Allyl Carbonate | Branched | High regioselectivity for the kinetic branched product under mild conditions. nih.gov |
| Palladium(0) with various phosphine (B1218219) ligands | 1,3-dicarbonyl | Allyl Acetate (B1210297)/Carbonate | Branched or Linear | Regioselectivity is highly dependent on the choice of ligand and reaction conditions. |
Cyclization Reactions to Heterocyclic Systems
The 1,3,5-tricarbonyl arrangement of this compound makes it an ideal building block for the synthesis of a diverse range of heterocyclic compounds. The strategic placement of electrophilic carbonyl carbons and the acidic C-4 protons allows for condensation reactions with various binucleophiles.
This compound can be utilized in the synthesis of 4-hydroxy-2-pyrones, which are important structural motifs in many natural products. google.com While often synthesized via intermediates like Meldrum's acid, the underlying polycarbonyl precursor dictates the final heterocyclic structure. google.com
Furthermore, the reaction of this compound with ammonia (B1221849) or primary amines can lead to the formation of substituted pyridones. The reaction proceeds through the initial formation of an enaminone at one of the keto groups, followed by an intramolecular cyclization and dehydration to afford the pyridone ring.
The Knorr pyrazole (B372694) synthesis is a classic method for forming pyrazole rings from 1,3-dicarbonyl compounds and hydrazines. researchgate.netwikipedia.org this compound, with its 1,3-dicarbonyl moiety (at C-3 and C-5), readily undergoes this reaction.
The mechanism involves the initial condensation of a hydrazine (B178648) derivative with one of the ketone groups (e.g., at C-5) to form a hydrazone. This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the other carbonyl group (C-3), leading to cyclization. Subsequent dehydration yields the stable aromatic pyrazole ring. The ester group at C-1 remains, resulting in a substituted ethyl pyrazolylacetate.
Table 2: Knorr Pyrazole Synthesis Overview
| Reactant 1 | Reactant 2 | Product Type | Key Reaction Feature |
|---|---|---|---|
| This compound | Hydrazine (or substituted hydrazine) | Ethyl (pyrazolyl)acetate | Condensation-cyclization reaction between a 1,3-dicarbonyl and a hydrazine. researchgate.net |
The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems. For the construction of thiazolopyrimidines , a plausible synthetic route involves a multi-step sequence. First, the 1,3-dicarbonyl segment of this compound can react with thiourea (B124793) in a Biginelli-type reaction to form a dihydropyrimidine-thione intermediate. ijnc.ir This intermediate can then undergo reaction with an α-halo ester (like ethyl bromoacetate) or another suitable two-carbon electrophile. This leads to S-alkylation followed by an intramolecular condensation to form the fused thiazole (B1198619) ring, resulting in a thiazolopyrimidine core structure. ijnc.irnih.govias.ac.in
For the synthesis of benzimidazole-fused pyridones , a strategy would involve first reacting this compound with an o-phenylenediamine (B120857) derivative. This condensation would form a benzimidazole (B57391) ring, likely via reaction with the C-2 and C-3 positions of the ketoester, leaving a side chain at the 2-position of the benzimidazole. Subsequent manipulation and intramolecular cyclization of this side chain would then form the fused pyridone ring.
Condensation Reactions and Multi-Component Processes
This compound, with its multiple reactive sites, serves as a versatile precursor in various condensation and multi-component reactions. Its ability to act as a 1,3,5-tricarbonyl synthon allows for the construction of complex heterocyclic and polyketide-type structures.
Biginelli Reactions Utilizing this compound
The Biginelli reaction is a classic multi-component condensation used to synthesize dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological applications. While the reaction traditionally employs a β-ketoester like ethyl acetoacetate, research has demonstrated the successful incorporation of this compound as the 1,3-dicarbonyl component.
An efficient synthesis has been developed for a novel pyrimidin-2-thione derivative through a three-component Biginelli reaction involving 2-pyrrole-carbaldehyde, thiourea, and this compound ekb.egekb.egresearchgate.netresearchgate.net. This reaction highlights the utility of this compound in creating more complex, functionalized heterocyclic systems. The reaction can be performed under various conditions, including conventional heating in N,N-dimethylformamide (DMF) with a catalytic amount of sulfuric acid, or via more environmentally friendly methods like ultrasonic irradiation in ethanol (B145695) ekb.eg. The use of sonication represents a green chemistry approach, often leading to reduced reaction times and improved efficiency ekb.eg. The resulting pyrimidinethione serves as a key intermediate for the synthesis of further novel heterocyclic compounds with potential anticancer activities ekb.egekb.eg.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Ref. |
| 2-Pyrrole-carbaldehyde | This compound | Thiourea | Pyrimidin-2-thione | ekb.egekb.eg |
Condensation with Silyl (B83357) Enol Ethers
The reactivity of this compound extends to its corresponding silyl enol ethers, which act as versatile nucleophiles in domino reactions. Silyl enol ethers derived from this compound have been used in the synthesis of highly functionalized polyketide-type phenols core.ac.ukresearchgate.net.
In a notable application, a domino Michael/retro-Michael/aldol reaction sequence was developed between 3-formylchromones and silyl enol ethers derived from this compound core.ac.ukuni-rostock.de. This methodology provides a convenient route to complex phenolic structures that are otherwise difficult to access core.ac.uk. Furthermore, the reaction of 1,3-bis(silyloxy)-1,3-butadienes (a type of silyl enol ether) with acid chlorides provides a general and effective method for synthesizing a wide variety of 1,3,5-tricarbonyl compounds, demonstrating a fundamental reaction class for precursors like this compound thieme-connect.de.
Theoretical and Computational Studies of Reactivity
Theoretical and computational methods are indispensable tools for understanding the complex reactivity, structure, and energetic properties of molecules like this compound. These studies provide insights into reaction mechanisms, tautomeric preferences, and potential for enzymatic interactions.
Density Functional Theory (DFT) Analysis in Reaction Mechanisms
Density Functional Theory (DFT) has been employed to study the structural and electronic properties of compounds synthesized from this compound. For instance, DFT calculations were performed on the pyrimidinethione derivatives obtained from the Biginelli reaction ekb.eg. Such computational studies are crucial for confirming the structures of synthesized products and understanding their thermodynamic stability ekb.eg. DFT can elucidate molecular geometries, charge distributions, and frontier molecular orbitals (HOMO-LUMO), which are fundamental to predicting the reactivity and kinetic behavior of the molecule in subsequent reactions researchgate.net.
Molecular Modeling for Biocatalytic Efficiency
A review of the scientific literature did not yield specific studies focused on the use of molecular modeling to investigate or improve the biocatalytic efficiency of reactions directly involving this compound.
Tautomerism Studies and Their Impact on Reactivity
This compound, as a 1,3,5-tricarbonyl compound, can exist in multiple tautomeric forms due to keto-enol equilibria at its two ketone functionalities. The specific tautomers present in solution significantly influence the molecule's nucleophilic and electrophilic character, thereby dictating its reaction pathways.
Detailed studies on closely related 3,5-dioxopimelates, which also possess a 1,3,5-tricarbonyl framework, have been conducted using Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net. These investigations revealed a complex equilibrium, with one keto form and up to four distinct enolic tautomers being detected in chloroform (B151607) solution researchgate.netresearchgate.net. The position of the equilibrium is sensitive to factors such as the solvent and the nature of substituents researchgate.net. This inherent complexity is directly applicable to this compound, where the selective formation of different enol or enolate intermediates underpins its diverse reactivity in condensation reactions. The predominance of enol forms is a key factor in its utility as a synthetic building block researchgate.net.
| Compound Class | Method | Findings | Ref. |
| 3,5-Dioxopimelates | NMR Spectroscopy | Existence of one keto and up to four enolic tautomers in equilibrium in chloroform solution. | researchgate.net |
Stereochemical Control and Asymmetric Transformations of this compound
The prochiral nature of this compound, with two carbonyl groups and a central methylene group, presents significant opportunities for stereochemical control and the synthesis of chiral building blocks. Research in this area has focused on asymmetric transformations, particularly enzymatic reductions, to control the stereochemistry at the C3 and C5 positions, leading to valuable precursors for complex molecules.
The strategic importance of achieving high stereoselectivity in reactions involving this compound and its derivatives is underscored by their utility in the synthesis of pharmaceuticals. One of the most notable applications is in the preparation of the side chain of statins, a class of cholesterol-lowering drugs.
A significant advancement in the stereochemical control of this class of molecules has been demonstrated through the use of biocatalysis. Specifically, the enantio- and diastereoselective reduction of a closely related derivative, ethyl 6-benzyloxy-3,5-dioxohexanoate, has been achieved with high precision using enzymatic systems.
In a key study, the reduction of ethyl 6-benzyloxy-3,5-dioxohexanoate was accomplished using an alcohol dehydrogenase (ADH) from the microorganism Acinetobacter calcoaceticus. unipd.itnptel.ac.in This enzymatic transformation, coupled with a glucose dehydrogenase (GDH) system for the regeneration of the nicotinamide (B372718) cofactor, facilitates the conversion of the diketo ester to the corresponding dihydroxy ester with excellent stereochemical control. The reaction yields ethyl (3R,5S)-6-benzyloxy-3,5-dihydroxyhexanoate with a high degree of conversion and an impressive enantiomeric excess of 99% ee. unipd.itnptel.ac.in
This enzymatic approach provides a powerful method for establishing the desired stereochemistry at two chiral centers simultaneously. The high enantioselectivity and diastereoselectivity observed in this reduction highlight the potential of biocatalysis for the asymmetric synthesis of complex molecules derived from this compound.
The following table summarizes the key findings of the enzymatic reduction of the this compound derivative:
| Substrate | Enzyme System | Product | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 6-benzyloxy-3,5-dioxohexanoate | ADH from Acinetobacter calcoaceticus with GDH and glucose | Ethyl (3R,5S)-6-benzyloxy-3,5-dihydroxyhexanoate | 92 | 99 | 72 |
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Precursor in Natural Product Synthesis
Ethyl 3,5-dioxohexanoate and its analogs serve as crucial intermediates in the laboratory synthesis of various natural products and their derivatives, often mimicking biological synthetic pathways.
Polyketides are a large class of natural products synthesized in organisms by polyketide synthases (PKS). In the laboratory, the synthesis of these complex molecules can be challenging. Methyl and this compound serve as effective models and mimics for linear triketide intermediates, which are early-stage precursors in polyketide biosynthesis.
Researchers have utilized mthis compound as a "model polyketide system" to study and develop new synthetic reactions. researchgate.net For instance, its cobalt(II) complex can be regioselectively alkylated to produce methyl 4-alkyl-3,5-dioxohexanoates. researchgate.net These modified structures can then be cyclized to form 4-hydroxy-6-methyl-2-pyrones, a common core in many natural products. researchgate.net Furthermore, in biochemical studies, mthis compound has been used as a substrate analog to assay the activity of polyketide reductases, enzymes involved in the natural biosynthetic pathways. nih.gov Silyl (B83357) enol ethers derived from this compound have also been employed in domino reactions to synthesize polyketide-type phenols, demonstrating its utility in developing novel analogs. acs.org
One of the most significant industrial applications of this compound derivatives is in the synthesis of the side chains of statin drugs, such as Rosuvastatin and Atorvastatin. google.comgoogle.com These drugs are inhibitors of HMG-CoA reductase and are widely prescribed to lower cholesterol. google.comgoogle.com The pharmacologically active component of these synthetic statins is a chiral 3,5-dihydroxyheptanoic acid side chain.
Esters of 3,5-dioxohexanoic acid are key precursors to this critical side chain. google.comgoogle.com A pivotal step in the synthesis involves the stereoselective reduction of the two ketone groups. Chemoenzymatic methods are often employed, where diketoreductases or alcohol dehydrogenases are used for the highly selective double reduction of the 3,5-diketoester to the desired (3R,5S)-dihydroxy ester, which is the correct stereochemistry for statin activity.
For example, tert-butyl 6-chloro-3,5-dioxohexanoate, a derivative, is a well-established intermediate for both Rosuvastatin and Atorvastatin. google.comgoogle.com This intermediate can be prepared from derivatives of Meldrum's acid. google.comgoogle.com The subsequent enzymatic reduction yields the chiral diol, which is then elaborated to complete the synthesis of the statin molecule.
| Precursor/Intermediate | Target Statin | Key Transformation |
|---|---|---|
| This compound (or its derivatives) | Atorvastatin | Stereoselective reduction of the diketone to a diol |
| tert-Butyl 6-chloro-3,5-dioxohexanoate | Rosuvastatin | Enzymatic reduction to (5S)-5-hydroxy-3-oxo product |
| tert-Butyl 6-chloro-3,5-dioxohexanoate | Atorvastatin | Preparation from Meldrum's acid derivative |
Avermectins and milbemycins are potent anthelmintic and insecticidal agents with complex macrocyclic lactone structures derived from polyketide biosynthesis. While this compound is a valuable building block for other polyketide-derived molecules like statins, a direct role for its derivatives in the total synthesis of Avermectins and Milbemycins is not prominently documented in the reviewed scientific literature. The synthesis of these complex natural products typically involves different strategic bond disconnections and starting materials.
Utility in Pharmaceutical Intermediate Synthesis
Beyond its role in natural product synthesis, the compound is a platform for creating other valuable pharmaceutical intermediates.
The development of chiral synthons—stereochemically pure molecules that can be incorporated into a larger synthesis—is a cornerstone of modern pharmaceutical manufacturing. Derivatives of this compound are excellent starting materials for producing such synthons.
The most notable example is the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), a high-value chiral building block for statin drugs. researchgate.net This synthon is produced via the asymmetric enzymatic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH). researchgate.net Alcohol dehydrogenases from organisms like Lactobacillus brevis and Lactobacillus kefir have shown the ability to catalyze this reduction with high regio- and enantioselectivity, specifically reducing the 5-keto group to the desired (S)-hydroxyl configuration. researchgate.net Through protein engineering, mutant enzymes have been developed that exhibit significantly improved activity and efficiency for this transformation, making the process viable for industrial-scale production. researchgate.net
Role in Heterocyclic Compound Construction
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals. The 1,3-dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings through condensation reactions.
The general principle involves reacting the diketone with a dinucleophile. For instance:
Pyrazoles: Condensation of a 1,3-diketone with hydrazine (B178648) or its derivatives is a classical and reliable method for synthesizing pyrazole (B372694) rings. nih.govekb.eg The reaction of this compound with hydrazine hydrate would be expected to yield a substituted pyrazole, a scaffold present in many biologically active compounds.
Pyrimidines: The reaction of a 1,3-dicarbonyl compound with an amidine (like urea or guanidine) is a fundamental strategy for constructing pyrimidine (B1678525) rings. organic-chemistry.orgorganic-chemistry.org This pathway, often referred to as the Biginelli reaction or a related synthesis, would allow this compound to serve as the three-carbon component for the formation of a substituted pyrimidine core, which is central to numerous drugs and bioactive molecules. organic-chemistry.orgorganic-chemistry.org
| Reactant with this compound | Resulting Heterocyclic Core |
|---|---|
| Hydrazine (or derivatives) | Pyrazole |
| Amidines (e.g., Urea, Guanidine) | Pyrimidine |
Generation of Functionalized Derivatives and Compound Libraries
The ability to perform diverse chemical transformations on the this compound scaffold, particularly at the active methylene (B1212753) position, makes it an attractive starting point for the generation of functionalized derivatives and the construction of compound libraries. Through systematic acylation, alkylation, and other modifications, a wide array of analogues can be synthesized. This approach is central to combinatorial chemistry and high-throughput screening efforts in drug discovery, where the goal is to rapidly generate and test a large number of structurally related compounds for biological activity. The varied functionalities that can be introduced onto the this compound core allow for the exploration of a broad chemical space in the search for new lead compounds.
Analytical and Spectroscopic Methodologies in Research on Ethyl 3,5 Dioxohexanoate and Its Derivatives
Chromatographic Techniques for Reaction Monitoring and Product Purification
Chromatographic methods are fundamental tools in the synthesis and isolation of ethyl 3,5-dioxohexanoate and its derivatives. These techniques are crucial for both monitoring the progress of a chemical reaction and for purifying the final product from unreacted starting materials and byproducts.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions that produce this compound. A common solvent system employed for the TLC analysis of β-keto esters is a mixture of ethyl acetate (B1210297) and hexane (B92381). The polarity of this solvent system can be adjusted to achieve optimal separation of the starting materials, intermediates, and the final product on the TLC plate. By observing the disappearance of starting material spots and the appearance of the product spot, chemists can determine the appropriate time to quench the reaction.
Flash Column Chromatography is the primary technique for the purification of this compound on a preparative scale. uny.ac.idresearchgate.net Silica gel is the most commonly used stationary phase for this purpose. The selection of an appropriate eluent system is critical for achieving good separation. A gradient of ethyl acetate in hexane is often employed, starting with a low polarity mixture to elute non-polar impurities and gradually increasing the polarity to isolate the desired product. wesleyan.edurochester.edu For instance, a solvent system of 40% ethyl acetate in hexane has been shown to be effective for the purification of related compounds. wesleyan.edu The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.
High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation method, which can be used for both analytical and preparative purposes. For compounds similar in structure to this compound, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, reversed-phase HPLC methods have been successfully developed. nih.gov These methods typically utilize a C18 column and a gradient elution system, for example, with a mobile phase consisting of acetonitrile (B52724) and water. This technique is particularly useful for resolving stereoisomers or for the analysis of complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile compounds. thepharmajournal.comjmchemsci.com While less common for the purification of this compound, GC-MS is invaluable for assessing the purity of the final product and for identifying any volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, allowing for their identification.
Table 1: Chromatographic Methods for this compound and Related Compounds
| Technique | Stationary Phase | Mobile Phase/Eluent | Application |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica gel | Ethyl acetate/Hexane | Reaction monitoring |
| Flash Column Chromatography | Silica gel | Ethyl acetate/Hexane (gradient) | Product purification |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-phase) | Acetonitrile/Water (gradient) | High-resolution separation, purity analysis, stereoisomer resolution |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Various capillary columns | Inert carrier gas (e.g., Helium) | Purity assessment, identification of volatile impurities |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Due to the presence of two carbonyl groups, this compound can exist in equilibrium between its diketo and enol tautomeric forms, a phenomenon that can be readily studied by NMR. thermofisher.comnih.govresearchgate.net
¹H NMR Spectroscopy provides information about the different types of protons and their neighboring environments in the molecule. For the diketo form of this compound, one would expect to see signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the terminal methyl group adjacent to a carbonyl, and two distinct methylene (B1212753) (-CH₂-) signals. The presence of the enol form would give rise to additional signals, including a characteristic enolic proton signal at a downfield chemical shift, and vinyl proton signals. The integration of these signals allows for the determination of the keto-enol equilibrium constant (Keq). thermofisher.com
¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. For the diketo form, distinct signals for the two carbonyl carbons, the ester carbonyl carbon, the carbons of the ethyl group, the terminal methyl carbon, and the two methylene carbons would be expected. The enol form would show characteristic signals for the enolic carbons, one of which would be shifted significantly downfield.
2D NMR Spectroscopy techniques, such as COSY, HSQC, and HMBC, are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei. sdsu.eduprinceton.eduresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule. sdsu.eduresearchgate.net For instance, a COSY spectrum would show a correlation between the methylene protons of the ethyl group and the methyl protons of the same group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. sdsu.eduresearchgate.netyoutube.com This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.netresearchgate.netyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the ethyl group to the rest of the carbon chain through the ester linkage.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Diketo Form of this compound
| Atom | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (terminal) | ~2.2 (s) | ~30 |
| C=O (ketone, C5) | - | ~208 |
| -CH₂- (C4) | ~2.8 (s) | ~50 |
| C=O (ketone, C3) | - | ~202 |
| -CH₂- (C2) | ~3.5 (s) | ~45 |
| C=O (ester) | - | ~167 |
| -O-CH₂- | ~4.1 (q) | ~61 |
| -CH₃ (ethyl) | ~1.2 (t) | ~14 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry Applications (e.g., Electrospray Ionization Mass Spectrometry for Intermediates)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI) is a common ionization technique used in conjunction with gas chromatography. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern of this compound is expected to be influenced by the presence of the ester and two ketone functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements. The presence of the ketone groups would likely lead to alpha-cleavage, resulting in the formation of acylium ions.
Electrospray Ionization (ESI) is a softer ionization technique, often coupled with liquid chromatography, that is particularly useful for analyzing less volatile and thermally labile compounds, including reaction intermediates. ESI-MS typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for the determination of the molecular weight of the analyte with minimal fragmentation. This technique is especially valuable for studying the intermediates in the synthesis of more complex molecules from this compound, such as pyrimidine (B1678525) derivatives. By analyzing the reaction mixture at different time points, ESI-MS can help to identify and characterize the transient species formed during the reaction, providing valuable mechanistic insights.
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Technique | Expected Ion(s) | Key Fragmentation Pathways | Application |
|---|---|---|---|
| Electron Ionization (EI) | M⁺•, fragment ions | Loss of -OCH₂CH₃, McLafferty rearrangement, alpha-cleavage | Purity assessment, structural elucidation |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Minimal fragmentation | Molecular weight determination of the parent compound and reaction intermediates |
X-ray Diffraction (XRD) Studies for Regiochemistry Confirmation
X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and regiochemistry. While obtaining suitable single crystals of this compound itself may be challenging, XRD is an invaluable tool for confirming the structure of its solid derivatives.
In reactions where this compound is used as a precursor to synthesize more complex molecules, such as substituted pyrimidines, the regiochemistry of the product can sometimes be ambiguous based on spectroscopic data alone. For example, in the cyclocondensation reaction of this compound with a dinucleophile, multiple isomeric products may be possible. In such cases, obtaining a single crystal of the product and performing an XRD analysis can unambiguously determine the connectivity of the atoms and confirm the correct regioisomer. For instance, the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a derivative of a related pyrimidine, has been determined by single-crystal X-ray diffraction, confirming its molecular structure and revealing details about its supramolecular assembly. mdpi.com This demonstrates the power of XRD in providing unequivocal structural proof for derivatives that can be formed from precursors like this compound.
Q & A
Q. What are the primary synthetic routes for Ethyl 3,5-dioxohexanoate, and how can reaction conditions be optimized for yield?
this compound can be synthesized via silylation of mthis compound (derived from dehydracetic acid and magnesium methanolate) to form silyl enol ether intermediates. Reaction optimization involves controlling temperature, solvent polarity, and catalyst loading. For example, silylation yields 77% under anhydrous conditions, but isomerization may occur due to unstable intermediates .
Q. How can researchers determine the physicochemical properties of this compound experimentally?
Key properties like density (1.087 g/cm³), boiling point (233.8°C), and vapor pressure (0.0548 mmHg at 25°C) are determined via gas chromatography (GC), differential scanning calorimetry (DSC), and vapor pressure osmometry. These methods require calibration against standards and validation under controlled humidity to avoid hydration artifacts .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates regioisomers. For unstable silylated derivatives, low-temperature flash chromatography minimizes decomposition. Biphasic systems (e.g., aqueous/organic solvents) can also isolate products via liquid-liquid extraction .
Q. Which analytical methods are most reliable for characterizing this compound and its derivatives?
NMR (¹H, ¹³C, and ¹⁹F for fluorinated analogs) identifies regioisomers and rotamers, while GC-MS tracks volatile byproducts. For example, downfield shifts in ¹⁹F NMR (106.2 ppm vs. 101.9 ppm) distinguish regioisomers in trifluoromethylated analogs .
Advanced Research Questions
Q. How does solvent choice influence regioselectivity in reactions involving this compound?
Polar aprotic solvents (e.g., 1,4-dioxane) favor 1,4-addition pathways with amines, whereas ethanol promotes alternative isomer formation. Solvent polarity adjustments can shift equilibrium between syn- and anti-rotamers, as observed in hydrazide synthesis .
Q. What enzymatic pathways utilize this compound, and how can they be harnessed for biocatalysis?
The enzyme 3,5-dioxohexanoate:acetyl-CoA acetone transferase (EC 2.3.1.319) catalyzes acyl transfer reactions. Recombinant Lactobacillus brevis alcohol dehydrogenase (LBADH) enables enantioselective reduction to δ-hydroxy-β-keto esters (>99% ee) via substrate-coupled NADPH regeneration .
Q. What strategies achieve stereoselective synthesis of this compound derivatives?
LBADH-catalyzed reductions produce (R)-configured δ-hydroxy-β-keto esters. Baker’s yeast mediates complementary (S)-selectivity but requires optimization to suppress dihydroxy byproducts. Chiral HPLC or enzymatic resolution validates enantiopurity .
Q. How can computational methods predict the reactivity and binding interactions of this compound?
Density functional theory (DFT) calculations model transition states for regioselective reactions. Molecular docking simulations (e.g., with HIV-1 reverse transcriptase) assess binding affinities of derivatives, guiding drug design .
Q. How do researchers resolve contradictions in structural assignments of this compound isomers?
Dynamic NMR experiments and isotopic labeling (e.g., ¹³C-enriched samples) clarify isomer interconversion. For unstable intermediates, low-temperature X-ray crystallography or tandem MS/MS provides definitive structural evidence .
Q. What methodologies mitigate byproduct formation during large-scale enzymatic reductions of this compound?
Fed-batch reactors with immobilized LBADH and in situ NADPH regeneration reduce dihydroxy byproducts. Process analytical technology (PAT) monitors reaction progress via real-time FTIR to optimize feed rates and pH .
Methodological Notes
- Data Contradiction Analysis : Compare spectroscopic data across studies (e.g., NMR shifts in vs. ) to identify solvent- or isomer-specific artifacts.
- Experimental Design : Prioritize anhydrous conditions for silylation and biphasic systems for enzymatic scalability .
- Advanced Tools : Use GC-MS for volatile byproduct detection and DFT for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
